3-Amino-6-chloro-1-(2-(diethylamino)ethyl)-4-(2-fluorophenyl)quinolin-2(1H)-one
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Overview
Description
3-Amino-6-chloro-1-[2-(diethylamino)ethyl]-4-(2-fluorophenyl)-2(1H)-quinolinone is a synthetic organic compound with the molecular formula C21H23ClFN3O. It is a quinolinone derivative, characterized by the presence of amino, chloro, diethylaminoethyl, and fluorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloro-1-[2-(diethylamino)ethyl]-4-(2-fluorophenyl)-2(1H)-quinolinone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a suitable carbonyl compound.
Introduction of Substituents: The amino, chloro, diethylaminoethyl, and fluorophenyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-chloro-1-[2-(diethylamino)ethyl]-4-(2-fluorophenyl)-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (alkyl halides) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-Amino-6-chloro-1-[2-(diethylamino)ethyl]-4-(2-fluorophenyl)-2(1H)-quinolinone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific biological pathways.
Biological Research: It is used in studies investigating its effects on cellular processes and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials
Mechanism of Action
The mechanism of action of 3-Amino-6-chloro-1-[2-(diethylamino)ethyl]-4-(2-fluorophenyl)-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Quinolinone Derivatives: Compounds such as 4-hydroxyquinolinone and 2-methylquinolinone share a similar quinolinone core structure.
Fluorophenyl Derivatives: Compounds like 2-fluoroaniline and 4-fluorobenzaldehyde contain the fluorophenyl group.
Uniqueness
3-Amino-6-chloro-1-[2-(diethylamino)ethyl]-4-(2-fluorophenyl)-2(1H)-quinolinone is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
100234-75-1 |
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Molecular Formula |
C21H23ClFN3O |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
3-amino-6-chloro-1-[2-(diethylamino)ethyl]-4-(2-fluorophenyl)quinolin-2-one |
InChI |
InChI=1S/C21H23ClFN3O/c1-3-25(4-2)11-12-26-18-10-9-14(22)13-16(18)19(20(24)21(26)27)15-7-5-6-8-17(15)23/h5-10,13H,3-4,11-12,24H2,1-2H3 |
InChI Key |
BLVXYRQVLKAKSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=C(C=C(C=C2)Cl)C(=C(C1=O)N)C3=CC=CC=C3F |
Origin of Product |
United States |
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